![molecular formula C25H18FN3O4 B2726324 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide CAS No. 877656-99-0](/img/no-structure.png)

2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

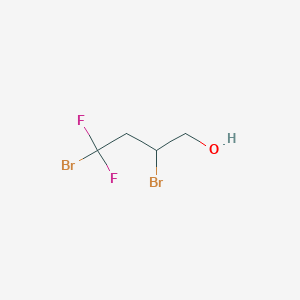

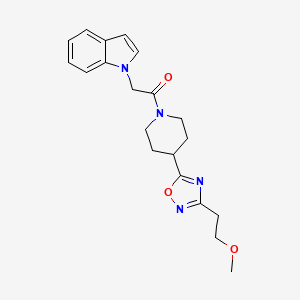

The compound “2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide” is a chemical compound with the molecular formula C25H18FN3O4 and a molecular weight of 443.434. It is part of the pyridopyrimidine class of compounds, which have shown therapeutic interest and have been studied for their potential use in therapy .

Molecular Structure Analysis

The molecular structure of pyridopyrimidine derivatives, including the requested compound, depends on the location of the nitrogen atom in the pyridine ring . Detailed molecular structure analysis for this specific compound was not found in the available resources.Scientific Research Applications

Radiosynthesis for Imaging

One application involves the radiosynthesis of fluorine-18 labeled compounds, such as DPA-714, which is a selective ligand for the translocator protein (18 kDa) and is used in positron emission tomography (PET) imaging to study neuroinflammation and cancer (Dollé et al., 2008).

Anticancer Activity

Another research application focuses on the synthesis of certain derivatives of the chemical compound that show anticancer activity. For example, derivatives have been synthesized and tested against various cancer cell lines, revealing potential anticancer properties (Al-Sanea et al., 2020).

Neuroinflammation PET Imaging

The compound's derivatives have been investigated for their potential as ligands for the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. These studies include the synthesis and biological evaluation of novel pyrazolo[1,5-a]pyrimidines, showing high affinity for TSPO and potential use in PET imaging to visualize neuroinflammation (Damont et al., 2015).

Synthesis and Biological Evaluation

Further research includes the synthesis and biological evaluation of various derivatives for studying peripheral benzodiazepine receptors (PBRs), which are implicated in neurodegenerative disorders. These studies aim to develop novel imaging agents for PBR expression in diseases like Alzheimer's and Parkinson's (Fookes et al., 2008).

Mechanism of Action

The mode of action of such compounds typically involves binding to these targets, inhibiting their activity, and thereby affecting the biochemical pathways in which these targets are involved . The pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADME) properties, can greatly influence their bioavailability and efficacy .

The result of the compound’s action at the molecular and cellular level would depend on the specific targets it interacts with and the pathways it affects. For example, if the compound targets a kinase involved in cell proliferation, its action could result in reduced cell proliferation .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4-fluoroacetophenone with 3-(p-tolyl)acrylic acid to form the intermediate, which is then cyclized with 2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuran to form the final product.", "Starting Materials": [ "2-amino-4-fluoroacetophenone", "3-(p-tolyl)acrylic acid", "2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuran", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "N,N-dimethylformamide (DMF)", "diethyl ether", "ethyl acetate", "sodium bicarbonate", "brine" ], "Reaction": [ "Step 1: Synthesis of intermediate", "2-amino-4-fluoroacetophenone and 3-(p-tolyl)acrylic acid are dissolved in DMF and stirred at room temperature for 30 minutes. DCC and DMAP are added to the reaction mixture and stirred for an additional 2 hours. The resulting intermediate is isolated by filtration and washed with diethyl ether.", "Step 2: Cyclization", "The intermediate is dissolved in DMF and stirred at room temperature for 30 minutes. 2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuran is added to the reaction mixture and stirred for an additional 2 hours. The final product is isolated by filtration and washed with ethyl acetate.", "Step 3: Purification", "The crude product is dissolved in ethyl acetate and washed with sodium bicarbonate and brine. The organic layer is dried over sodium sulfate and concentrated under reduced pressure to yield the final product as a white solid." ] } | |

CAS RN |

877656-99-0 |

Molecular Formula |

C25H18FN3O4 |

Molecular Weight |

443.434 |

IUPAC Name |

N-(4-fluorophenyl)-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |

InChI |

InChI=1S/C25H18FN3O4/c1-15-6-12-18(13-7-15)29-24(31)23-22(19-4-2-3-5-20(19)33-23)28(25(29)32)14-21(30)27-17-10-8-16(26)9-11-17/h2-13H,14H2,1H3,(H,27,30) |

InChI Key |

WPFQFPCVVKIAQP-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NC5=CC=C(C=C5)F |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-morpholinophenyl)-N-[(E)-(4-propoxyphenyl)methylidene]amine](/img/structure/B2726241.png)

![(E)-1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(2-chlorophenyl)prop-2-en-1-one](/img/structure/B2726242.png)

![2-(4-chlorobenzyl)-4-(4-methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2726254.png)

![5-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2726255.png)

![8-[(4-ethylpiperazin-1-yl)methyl]-7-(2-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2726259.png)

![(E)-3-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2726261.png)

![4-(azepan-1-ylsulfonyl)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2726263.png)